molecular formula C14H12O4 B1616668 Acetic acid, diphenoxy- CAS No. 729-89-5

Acetic acid, diphenoxy-

Cat. No. B1616668
CAS RN: 729-89-5
M. Wt: 244.24 g/mol
InChI Key: BWRPEDIXOHZKFD-UHFFFAOYSA-N
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Description

Acetic acid, diphenoxy- (also known as 2,2-diphenoxyacetic acid or DPA) is an organic compound with the chemical formula C8H8O4. It is a white crystalline solid that is soluble in water and polar organic solvents. DPA is a versatile compound with a wide range of applications in organic synthesis, biochemistry, and pharmaceuticals. It is also used in the synthesis of other compounds, such as esters, amides, and amines.

Scientific Research Applications

DNA Research and Biochemical Analysis

A pivotal study explored the conditions and mechanism of the diphenylamine reaction with acetic acid for the colorimetric estimation of deoxyribonucleic acid (DNA). This research revealed a method modification that significantly enhanced the sensitivity of DNA detection, offering insights into DNA structure and metabolism during bacteriophage multiplication (Burton, 1956).

Fluorographic Procedures in Biochemical Research

Research on fluorographic detection of radioactivity in polyacrylamide gels utilized acetic acid with 2,5-diphenyloxazole (PPO), presenting a technical advancement in biochemical analyses. This method provided a simpler, more sensitive alternative for detecting radioactivity in both agarose and acrylamide gels, without the need for protein pre-fixation (Skinner & Griswold, 1983); (Pulleyblank & Booth, 1981).

Environmental Science and Pesticide Analysis

In environmental science, a study on the adsorption behavior of 2,4,5-trichlorophenoxy acetic acid on poly-o-toluidine Zr(IV) phosphate addressed the removal of pesticides from aqueous solutions. This research highlighted the effectiveness of certain materials in adsorbing harmful compounds from the environment (Khan & Akhtar, 2011).

Anticancer Research

The synthesis and biological evaluation of novel α-aminophosphonates based on quinazolinone moiety aimed at discovering potential anticancer agents. This study emphasized the correlation between the chemical structure of compounds and their anticancer activity, demonstrating the significance of synthetic chemistry in developing therapeutic agents (Awad et al., 2018).

Food Science and Antioxidant Activity

In food science, the extraction of phenolic compounds and antioxidant capacity from peach fruit was analyzed, showing how different solvents affect the yield of phenolics and their antioxidant potential. This research contributes to understanding how to maximize the extraction of beneficial compounds from food sources (Mokrani & Madani, 2016).

Mechanism of Action

Target of Action

Acetic acid, a component of the compound, is known to act as an antimicrobial agent used to treat susceptible infections of the external auditory canal . It is also used locally, occasionally internally, as a counterirritant and also as a reagent .

Mode of Action

Acetic acid, a component of the compound, is a product of the oxidation of ethanol and of the destructive distillation of wood . It is used as an antibiotic that treats infections caused by bacteria or fungus .

Biochemical Pathways

Acetic acid, a component of the compound, is involved in the oxidation of ethanol and the destructive distillation of wood . In addition, acetic acid is commonly used in the writhing test to induce pain sensation due to its mechanism of action that leads to the production of a localized inflammatory response from the release of free arachidonic acid from tissue phospholipids via COX-producing prostaglandin .

Pharmacokinetics

It is known that the efficiency of solvent extraction, a method used for feed concentration up to 50%, mostly depends on the solvent chosen for the extraction .

Result of Action

Acetic acid, a component of the compound, is known to have a disinfecting effect in a concentration of 10% and in the presence of 15% citric acid against a variety of microorganisms . A virucidal effect against enveloped viruses could also be proven .

Action Environment

Acetic acid, a component of the compound, is known to play an essential role in conferring tolerance to water deficit stress in plants . This novel mechanism of drought stress tolerance mediated by acetic acid has great potential for solving the global food crisis and preventing desertification caused by global warming .

properties

IUPAC Name

2,2-diphenoxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O4/c15-13(16)14(17-11-7-3-1-4-8-11)18-12-9-5-2-6-10-12/h1-10,14H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWRPEDIXOHZKFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(C(=O)O)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50223202
Record name Acetic acid, diphenoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50223202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetic acid, diphenoxy-

CAS RN

729-89-5
Record name 2,2-Diphenoxyacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=729-89-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diphenoxyacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000729895
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ACETIC ACID, DIPHENOXY-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522021
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Record name ACETIC ACID, DIPHENOXY-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acetic acid, diphenoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50223202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diphenoxyacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.893
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name DIPHENOXYACETIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QV1X7J421G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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